Afamelanotide acetate
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Overview
Description
Afamelanotide acetate is a synthetic tridecapeptide and a structural analogue of the endogenous alpha melanocyte-stimulating hormone. It is primarily used to mitigate phototoxicity in patients with erythropoietic protoporphyria, a rare genetic disorder . This compound has been approved for use in the European Union and the United States, and it is administered as a subcutaneous implant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Afamelanotide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Afamelanotide acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous solution.
Substitution: Amino acid derivatives with appropriate protecting groups in the presence of coupling reagents like N,N’-diisopropylcarbodiimide.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bond formation .
Scientific Research Applications
Afamelanotide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanin production and its effects on melanocyte biology.
Medicine: Used in clinical trials for conditions like erythropoietic protoporphyria, polymorphic light eruption, and vitiligo. .
Industry: Employed in the development of photoprotective agents and skin pigmentation enhancers.
Mechanism of Action
Afamelanotide acetate exerts its effects by binding to the melanocortin-1 receptor on melanocytes. This binding stimulates the production of eumelanin, a photoprotective pigment that absorbs ultraviolet radiation and reduces skin damage. The increased melanin production also enhances DNA repair processes and modulates inflammation . The molecular targets and pathways involved include the activation of the melanocortin-1 receptor and downstream signaling pathways that regulate melanin synthesis .
Comparison with Similar Compounds
Afamelanotide acetate is unique compared to other similar compounds due to its high affinity for the melanocortin-1 receptor and its longer biological half-life. Similar compounds include:
Melanotan I: Another synthetic analogue of alpha melanocyte-stimulating hormone, but with a shorter half-life.
Melanotan II: A cyclic peptide analogue with additional effects on sexual function.
Beta melanocyte-stimulating hormone: An endogenous hormone with lower stability and efficacy compared to this compound.
This compound’s structural modifications improve its biological efficacy, making it a more potent and longer-lasting option for therapeutic use .
Properties
CAS No. |
1566590-77-9 |
---|---|
Molecular Formula |
C84H123N21O25 |
Molecular Weight |
1827.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C78H111N21O19.3C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;3*1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);3*1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;;;/m0.../s1 |
InChI Key |
VHLLBJXKNRAYGM-BHHWPIKXSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O |
SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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